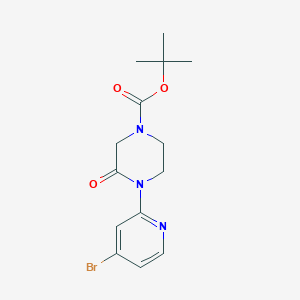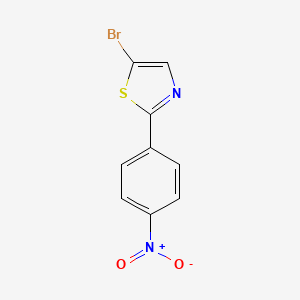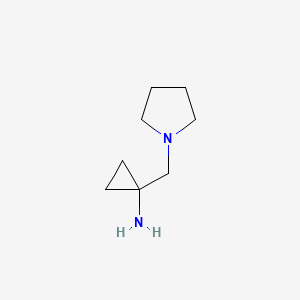
1-(1-Pyrrolidinylmethyl)cyclopropanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Pyrrolidinylmethyl)cyclopropanamine is an organic compound with the molecular formula C8H16N2. It is a cyclopropane derivative featuring a pyrrolidine ring attached to a cyclopropanamine moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Pyrrolidinylmethyl)cyclopropanamine typically involves the reaction of cyclopropanamine with pyrrolidine under specific conditions. One common method includes the use of paraformaldehyde and pyrrolidine in an anhydrous ethanol solution, followed by refluxing at 95°C for 13 hours . The reaction mixture is then cooled, and the product is extracted using dichloromethane and purified through standard techniques such as column chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(1-Pyrrolidinylmethyl)cyclopropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of cyclopropanone derivatives.
Reduction: Formation of cyclopropylamines.
Substitution: Formation of N-substituted pyrrolidinylmethyl derivatives.
Applications De Recherche Scientifique
1-(1-Pyrrolidinylmethyl)cyclopropanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-(1-Pyrrolidinylmethyl)cyclopropanamine involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to specific sites on these targets, leading to changes in their activity or function. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Cyclopropanamine: A simpler analog without the pyrrolidine ring.
N-Methylcyclopropanamine: Similar structure with a methyl group instead of the pyrrolidine ring.
Cyclopropylamine: Another analog with a different substitution pattern on the cyclopropane ring.
Uniqueness: 1-(1-Pyrrolidinylmethyl)cyclopropanamine is unique due to the presence of both the cyclopropane and pyrrolidine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile reactivity and potential interactions with various molecular targets, making it a valuable compound in research and industrial applications .
Propriétés
Formule moléculaire |
C8H16N2 |
|---|---|
Poids moléculaire |
140.23 g/mol |
Nom IUPAC |
1-(pyrrolidin-1-ylmethyl)cyclopropan-1-amine |
InChI |
InChI=1S/C8H16N2/c9-8(3-4-8)7-10-5-1-2-6-10/h1-7,9H2 |
Clé InChI |
MGCJZBYRTULQSR-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)CC2(CC2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


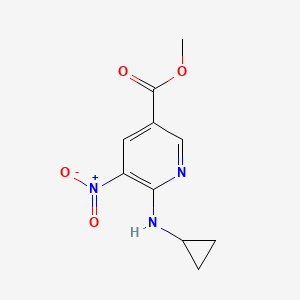
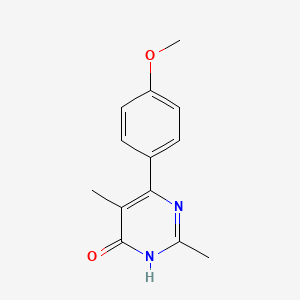
![2,6-Dichloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13926799.png)

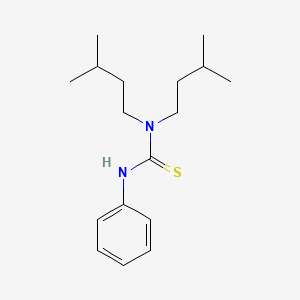



![2-[(Carboxymethyl)carbamoyl]benzoic acid](/img/structure/B13926826.png)

